GSK864 inhibits mutant IDH1 through an allosteric mechanism. The table below summarizes its key characteristics:
| Feature | Description |
|---|---|
| Binding Site | Allosteric pocket at the homodimer interface, away from the catalytic site and the mutated residue (e.g., R132H) [1] [2]. |
| Binding Conformation | Binds to the open, cofactor-bound form of IDH1 [2]. |
| Key Molecular Interactions | Binds in a lipophilic pocket lined by residues including Ile128, Pro127, Trp124, Arg119, and Leu120. Interaction with a dynamic segment called "Seg-2" (containing Val281, Gly284, Tyr285) is critical [2]. |
| Mechanistic Consequence | Binding prevents the necessary "loop-to-helix" transition of the Seg-2 segment during the catalytic cycle, locking the enzyme in a catalytically inactive, open conformation [2]. |
| Inhibition Profile | Competitively inhibits binding of the substrate α-ketoglutarate (αKG) and displays a mixed/non-competitive mode of inhibition with respect to the cofactor NADPH [2]. |
The following diagram illustrates the allosteric inhibition mechanism and the key experimental methods used to characterize it:
This compound has been quantitatively profiled across various assays. The table below summarizes its key activity data.
| Assay Type | Parameter | Value | Notes / Reference |
|---|---|---|---|
| Biochemical IC₅₀ (Mutant IDH1) | R132C | 8.8 - 9 nM | [3] [4] |
| R132H | 15 - 15.2 nM | [3] [4] | |
| R132G | 16.6 - 17 nM | [3] [4] | |
| Biochemical IC₅₀ (Wild-type IDH1) | WT IDH1 | ~46 nM | Moderately selective over wild-type [2] |
| Cellular EC₅₀ | 2-HG Reduction in HT-1080 cells (R132C) | 85 nM | Dose-dependent reduction of oncometabolite [3] [2] |
| Binding Affinity (Kd) | IDH1 R132H | 3 µM | Measured by Surface Plasmon Resonance (SPR) [1] |
| IDH1 WT | 6 µM | Demonstrates binding does not equate to inhibition [5] [1] | |
| Selectivity | IDH2 Mutants | >1 µM (Weak inhibition) | IC₅₀ of 1.4-4.7 µM; selective for IDH1 mutants [6] [2] |
A critical finding from recent research is that this compound and similar inhibitors bind with similar affinity to both wild-type and mutant IDH1, yet they selectively inhibit the catalytic activity of the mutant enzyme [5] [1]. This selectivity arises because the mutant enzyme's reaction is more susceptible to allosteric inhibition due to its weaker binding to Mg²⁺ and αKG compared to the tight binding of the isocitrate–Mg²⁺ complex in the wild-type enzyme [5].
To characterize compounds like this compound, researchers use a suite of biochemical, biophysical, and cellular assays.
This standard assay measures the compound's ability to inhibit the production of 2-HG from αKG by the mutant IDH1 enzyme.
The Cellular Thermal Shift Assay (CETSA) confirms that a compound binds to its target in a live cellular environment.
This technique provides atomic-level detail of how the inhibitor binds to the protein.
Quantitative Profiling of GSK864
| Aspect | Details |
|---|---|
| Probe Molecule | This compound [1] |
| Negative Control | GSK990 (structurally similar but inactive compound) [1] |
| Primary Target | Mutant Isocitrate Dehydrogenase 1 (IDH1), including R132C, R132H, and R132G variants [1] [2] |
| Reported IC₅₀ (Mutant IDH1) | R132C: 8.8 - 9 nM [1] [2]; R132H: 15 - 15.2 nM [1] [2]; R132G: 16.6 - 17 nM [1] [2] |
| Selectivity | Moderately selective over wild-type IDH1 (IC₅₀ ~46 nM) and IDH2 mutants/wild-type [3] [1] |
| Cellular 2-HG Inhibition (in HT-1080 cells) | EC₅₀ = 85 - 320 nM [3] [2] |
| Key Molecular Mechanism | Binds an allosteric site, locking the IDH1 enzyme in a catalytically inactive "open" conformation [3] [4] |
Key Experimental Findings and Models
| Experimental Context / Model | Key Findings / Protocol Overview |
|---|---|
| In Vitro 2-HG Measurement (HT-1080 Fibrosarcoma) | Treat IDH1 R132C mutant HT-1080 cells with this compound for 24 hours. Intracellular 2-HG levels are quantified using LC-MS/MS, showing a dose-dependent reduction [3] [1]. |
| Vascular-Endothelial Tube Formation Assay | Treat human vascular-endothelial cells with the conditioned medium (secretome) from IDH1 mutant fibrosarcoma cells. Tube formation is quantified by measuring total tube length using image analysis software (e.g., NIH ImageJ) [5] [6]. |
| Impact on Oncogenic Angiogenesis | The IDH1 mutant secretome stimulates tube formation. This compound attenuates this pro-angiogenic effect. Exogenous 2-HG reverses the inhibitory effect of this compound, demonstrating its specific role in driving angiogenesis [5] [6]. |
| In Vivo Efficacy (Mouse Models) | In mice with R132C or R132H IDH1 mutant transplants, intraperitoneal (IP) administration of this compound led to a slight increase in differentiated huCD45+ CD38+ cells, suggesting an effect on cellular differentiation [2]. |
This compound functions through a sophisticated allosteric mechanism. The diagram below illustrates the conformational control it exerts on the mutant IDH1 enzyme.
This allosteric binding, away from the enzyme's active site, disrupts the conformational change necessary for catalysis. Specifically, interaction with a dynamic segment of the enzyme called Seg-2 prevents its transition from a loop to a helix, which is essential for converting α-KG to 2-HG [3]. As a result, this compound effectively locks the enzyme and halts oncometabolite production.
This compound serves as a critical tool for validating the pathological role of mutant IDH1 and 2-HG.
When using this compound in your research, please note the following:
GSK864 does not bind to the enzyme's active site but instead binds to a unique allosteric pocket. This binding site is located at the dimer interface of the IDH1 enzyme, between the α9 and α10 helices (also referred to as the Seg-2 region) in each monomer [1] [2].
The table below summarizes the key characteristics of this compound's mechanism:
| Feature | Description |
|---|---|
| Binding Site | Allosteric pocket at the dimer interface, formed in the open, cofactor-bound conformation of IDH1 [2]. |
| Key Interaction | Binding prevents the necessary loop-to-helix transition in the Seg-2 regulatory domain, locking the enzyme in a catalytically inactive, open conformation [1] [2]. |
| Inhibition Mode | Non-competitive with NADPH and competitive with α-Ketoglutarate (αKG) due to preventing the conformational change required for αKG binding and turnover [2]. |
| Key Residues | Binds to a pocket lined by Ile128, Pro127, Trp124, Arg119, and Leu120 [2]. |
This mechanism is visualized in the following diagram:
This compound binding locks mutant IDH1 in an inactive state, preventing 2-HG production.
This compound exhibits high potency against specific IDH1 mutants in both purified enzyme systems and cellular models.
Table 1: Biochemical Inhibition of IDH1 Mutants by this compound
| IDH1 Mutant | IC₅₀ (nM) | Source / Context |
|---|---|---|
| R132C | 8.8 nM | Purified enzyme assay [3] [4] |
| R132H | 15.2 nM | Purified enzyme assay [3] [4] |
| R132G | 16.6 nM | Purified enzyme assay [3] [4] |
| Wild-Type | ~46 nM (GSK321 analog) | Purified enzyme assay, shows selectivity [2] |
Table 2: Functional Cellular Activity of this compound
| Assay / Metric | Result | Source / Context |
|---|---|---|
| 2-HG Reduction (EC₅₀) | 320 nM | HT1080 fibrosarcoma cells (harboring R132C mutation) [3] [4] |
| Vascular Tube Formation | ~36% attenuation | Assay using IDH1 mutant fibrosarcoma secretome [5] [6] |
| In Vivo Exposure | Maintained concentration for 24h | Mouse pharmacokinetic study (213 mg/kg, IP) [3] |
It is important to note that inhibitor potency can vary widely among different IDH1 mutations. For instance, the R132Q mutant shows remarkable resistance to this compound and other mutant-specific inhibitors, potentially requiring drugs that also inhibit the wild-type enzyme [1].
The characterization of this compound relies on a suite of biochemical, cellular, and structural biology techniques.
Key Experimental Protocols:
GSK864 is a cell-penetrant, potent, and selective allosteric inhibitor of mutant Isocitrate Dehydrogenase 1 (IDH1) [1] [2] [3]. It is structurally related to the probe molecule GSK321 and binds to an allosteric site, locking both wild-type and mutant IDH1 enzymes in a catalytically inactive conformation [4] [1]. Its primary biochemical effect is the potent inhibition of intracellular 2-hydroxyglutarate (2-HG) production, an oncometabolite central to the pathology of IDH1-mutant cancers [5] [2] [6].
The human fibrosarcoma cell line HT-1080, which harbors a heterozygous IDH1 R132C mutation, serves as a standard model for validating the efficacy of mutant IDH1 inhibitors like this compound [5] [4] [7]. The following sections detail the protocols and results for key assays using this compound in this cell line.
The table below summarizes the key quantitative data for this compound, as established in pre-clinical discovery assays [5] [4] [2].
Table 1: Key Quantitative Data for this compound
| Parameter | Value | Description / Cell Line |
|---|---|---|
| Biochemical IC₅₀ (Mutant IDH1) | 8.8 - 17 nM | R132C: 8.8 nM; R132H: 15.2 nM; R132G: 16.6 nM [2] [8] |
| Biochemical IC₅₀ (WT IDH1) | ~46 nM | Selectivity over wild-type enzyme [4] |
| Cellular EC₅₀ (2-HG Reduction) | 85 - 320 nM | HT-1080 fibrosarcoma cells (IDH1 R132C) [4] [8] |
| Solubility | 10 mg/mL | Clear solution in DMSO [1] [3] |
| Target Engagement (CETSA) | Positive | Confirmed target engagement in cellular models [7] |
This protocol is used to measure the reduction of the oncometabolite 2-HG, which is the primary direct indicator of mutant IDH1 inhibition [4].
The following diagram illustrates the core workflow of this assay.
This protocol assesses the functional, secondary biological consequences of 2-HG reduction, specifically its role in stimulating oncogenic angiogenesis [5].
This compound represents a novel class of allosteric inhibitors specifically designed to target mutant forms of isocitrate dehydrogenase 1 (IDH1) that occur in various cancers. These mutations, primarily at residue R132 (including R132C, R132H, and R132G), confer a neomorphic enzyme activity that leads to the excessive production of D-2-hydroxyglutarate (2-HG), an oncometabolite implicated in tumor pathogenesis. The accumulation of 2-HG in cells inhibits various α-ketoglutarate-dependent dioxygenases, resulting in epigenetic alterations and a block in cellular differentiation that drives cancer progression in malignancies such as acute myeloid leukemia (AML), gliomas, and other solid tumors. [1]
The development of this compound addresses the critical need for targeted therapies against IDH1-mutant cancers, offering a promising approach to reverse the differentiation block and restore normal cellular function. As a cell-penetrant, potent, and selective inhibitor, this compound has demonstrated significant efficacy in reducing intracellular 2-HG levels in preclinical models, making it an invaluable tool for both therapeutic development and basic research into IDH1-mutant cancers. These application notes provide detailed protocols for assessing the biological activity of this compound through quantification of its primary pharmacodynamic biomarker, intracellular 2-HG, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [2] [3]
This compound is a potent and selective small molecule inhibitor belonging to the tetrahydropyrazolopyridine (THPP) series that demonstrates remarkable specificity for mutant IDH1 isoforms over wild-type IDH1 and IDH2 enzymes. The compound exhibits nanomolar inhibition against the most common IDH1 mutants found in human cancers, with biochemical and cellular activity summarized in Table 1. [1]
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | IDH1 R132C | IDH1 R132H | IDH1 R132G | Wild-type IDH1 | Cellular EC50 (HT1080) |
|---|---|---|---|---|---|
| IC50 Value | 8.8 nM | 15.2 nM | 16.6 nM | 46 nM | 85-320 nM |
The differential selectivity of this compound for mutant versus wild-type IDH1 (approximately 5-fold) minimizes potential off-target effects while maintaining potent activity against the disease-relevant mutants. In cellular systems, this compound effectively reduces 2-HG production with an EC50 ranging from 85 nM to 320 nM as measured in HT1080 fibrosarcoma cells harboring the IDH1 R132C mutation. The temporal kinetics of 2-HG inhibition demonstrates rapid activity, with maximal inhibition achieved within 24 hours of compound treatment and reversibility upon compound washout. [1] [3]
The allosteric inhibition mechanism of this compound has been elucidated through X-ray crystallography, revealing that the compound binds to a pocket formed in the open, cofactor-bound conformation of IDH1. This binding site is distinct from the active site and is lined by residues Ile128, Pro127, Trp124, Arg119, and Leu120. Unlike orthosteric inhibitors, this compound does not interact directly with the mutated residue at position 132 or the NADP+ cofactor, explaining its ability to inhibit different R132 mutant forms with similar potency. [1]
The binding of this compound to this allosteric site locks the enzyme in a catalytically inactive conformation by preventing the loop-to-helix transition in a dynamic segment of the polypeptide chain (Seg-2) that is essential for catalytic activity. This mechanism is consistent with the kinetic profile of related inhibitors in this chemical series, which demonstrate competitive inhibition against α-ketoglutarate and mixed/non-competitive inhibition against NADPH. This unique mechanism enables effective inhibition of the neomorphic activity while largely sparing the normal metabolic function of wild-type IDH1. [1]
The inhibition of mutant IDH1 by this compound initiates a cascade of molecular events that ultimately reverse the cancer-promoting effects of the mutation. The following diagram illustrates the key steps in this mechanism:
Figure 1: Mechanism of Action of this compound in Mutant IDH1 Cells
Treatment with this compound produces significant biological effects in IDH1 mutant disease models. In primary AML cells, this compound treatment uniformly leads to a decrease in intracellular 2-HG, abrogation of the myeloid differentiation block, and induction of granulocytic differentiation at the level of both leukemic blasts and more immature stem-like cells. These effects have been demonstrated both in vitro and in vivo, providing proof-of-concept for the therapeutic potential of mutant IDH1 inhibition. [1]
At the molecular level, this compound treatment reverses the DNA cytosine hypermethylation patterns caused by mutant IDH1 in AML patient cells. This reversal of epigenetic abnormalities correlates with restored expression of differentiation-associated genes and provides a mechanistic link between 2-HG reduction and the observed biological effects. The consistent observation of these effects across multiple experimental systems supports the use of 2-HG reduction as a pharmacodynamic biomarker for evaluating target engagement and biological activity of this compound in both preclinical and clinical settings. [1]
Sample Collection and Storage:
Metabolite Extraction:
Note: For chiral separation of D- and L-2-HG enantiomers, additional derivatization steps with chiral reagents may be required before analysis. [4]
Table 2: Optimal LC-MS/MS Conditions for 2-HG Quantification
| Parameter | Recommended Conditions |
|---|---|
| Chromatography System | UHPLC with C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 μm) |
| Mobile Phase A | 5 mM ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or methanol |
| Gradient Program | 0-2 min: 5% B; 2-5 min: 5-95% B; 5-7 min: 95% B; 7-7.5 min: 95-5% B; 7.5-10 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 μL |
| Mass Spectrometer | Triple quadrupole mass spectrometer with ESI source |
| Ionization Mode | Negative ion mode |
| Ion Transitions (MRM) | 2-HG: 147→129; 147→85; Internal Standard (if used): 152→134 |
| Collision Energy | Optimized between 10-20 eV |
The chromatographic separation is critical for resolving 2-HG from isobaric interferences present in biological samples. The use of hydrophilic interaction liquid chromatography (HILIC) can also be considered as an alternative to reversed-phase chromatography for improved retention of this polar metabolite. For specific detection of the D-enantiomer of 2-HG (the product of mutant IDH activity), chiral chromatography or derivatization with chiral reagents followed by LC-MS/MS analysis is required. [4] [5]
For reliable quantification of 2-HG in cellular systems, the LC-MS/MS method should be rigorously validated using the following parameters:
Compound Preparation:
Cell Treatment:
Table 3: Recommended Experimental Conditions for this compound Treatment
| Parameter | Recommended Conditions | Notes |
|---|---|---|
| Cell Lines | HT1080 (IDH1 R132C), primary AML cells with IDH1 mutations | Use genetically authenticated cells |
| This compound Concentration Range | 10 nM - 10 μM | Include multiple concentrations for dose-response |
| Treatment Duration | 24-72 hours | Maximal 2-HG reduction typically by 24 hours |
| Cell Density | 0.5-1 × 10^6 cells/mL | Avoid confluence which can alter metabolism |
| Culture Conditions | Standard conditions (37°C, 5% CO2) | Maintain consistent conditions across experiments |
| Replication | Minimum n=3 biological replicates | Essential for statistical significance |
After treatment, cells should be processed immediately for 2-HG measurement or flash-frozen in liquid nitrogen and stored at -80°C until analysis. It is recommended to include quality control samples such as pooled quality control (QC) samples and calibration standards in each analytical batch to ensure data quality and reproducibility. [1] [4]
While LC-MS/MS represents the gold standard for 2-HG quantification due to its sensitivity and specificity, several alternative methods have been developed that may be suitable for specific applications:
Recent advances in genetically encoded biosensors have provided new tools for 2-HG detection in live cells and point-of-care applications. The DHOR biosensor, developed based on the d-2-HG-specific transcriptional regulator HgcR, enables real-time monitoring of intracellular 2-HG dynamics with high specificity and sensitivity. This biosensor produces a >1700% ratiometric fluorescence increase in response to d-2-HG and can detect physiological concentrations in the nanomolar to millimolar range. [7]
Another biosensor platform utilizes the DhdR transcriptional regulator coupled with amplified luminescent proximity homogeneous assay (AlphaScreen) technology, enabling detection of d-2-HG in serum, urine, and cell culture medium with high specificity. This approach offers advantages for high-throughput screening applications where rapid assessment of 2-HG levels is needed. [8]
GC-MS provides an alternative chromatographic approach for 2-HG quantification, particularly when coupled with microwave-assisted derivatization to improve efficiency. This method has been successfully validated for 2-HG measurement in human serum, with sensitivity suitable for clinical applications. The typical sample preparation involves liquid-liquid extraction with ethyl acetate followed by derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). [5]
The combination of this compound treatment with robust 2-HG quantification provides a powerful platform for various applications in basic research and drug development:
The protocols described herein have been successfully applied in preclinical studies demonstrating that this compound treatment reverses the hypermethylation phenotype and induces differentiation in IDH1 mutant AML cells, providing important insights into the therapeutic potential of mutant IDH1 inhibition. [1]
The detailed protocols presented in these application notes provide researchers with a comprehensive framework for evaluating the pharmacological effects of this compound through quantification of intracellular 2-HG using LC-MS/MS. The method offers high sensitivity, specificity, and reproducibility, making it suitable for both basic research and drug development applications. When properly implemented, this approach enables robust assessment of target engagement and facilitates the development of novel therapies targeting mutant IDH1 in cancer.
Acute myeloid leukemia (AML) is an aggressive hematologic malignancy characterized by a block in cellular differentiation that leads to accumulation of immature blast cells in the bone marrow and peripheral blood. Despite advances in treatment, AML continues to pose significant therapeutic challenges, particularly in older patients who represent the majority of cases and often cannot tolerate intensive chemotherapy regimens. The discovery of mutations in isocitrate dehydrogenase 1 (IDH1) in approximately 10-40% of normal karyotype AML cases has revealed a promising therapeutic target for a substantial patient population. These mutations occur primarily at residue R132 in the enzyme's active site, conferring a neomorphic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG). This metabolite accumulates to high levels (up to 10 mM in tumor cells) and inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation, impaired differentiation, and leukemogenesis [1] [2].
GSK864 represents a targeted therapeutic approach for IDH1-mutant AML by specifically inhibiting the mutant IDH1 enzyme and reducing 2-HG production. This application note provides detailed protocols and methodological considerations for assessing the differentiation potential of this compound in IDH1-mutant AML models, enabling researchers to evaluate this compound's ability to reverse the differentiation block characteristic of AML. The induction of cellular differentiation represents a promising therapeutic strategy, as demonstrated by the success of all-trans retinoic acid (ATRA) in acute promyelocytic leukemia, offering the potential for reduced toxicity compared to conventional cytotoxic chemotherapy [2] [3].
This compound is a potent and selective inhibitor of mutant IDH1 enzymes. Biochemical characterization demonstrates that this compound inhibits various IDH1 mutant forms with nanomolar potency, showing particular efficacy against the R132H and R132C variants commonly found in AML and other malignancies. In cellular models, this compound effectively reduces 2-HG production, with studies demonstrating rapid decline in intracellular 2-HG levels within hours of treatment, reaching maximal inhibition by 24 hours [1].
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Experimental Context |
|---|---|---|
| mIDH1 R132H IC₅₀ | 100-150 nM | Purified recombinant enzyme assay [1] |
| mIDH1 R132C IC₅₀ | 100-150 nM | Purified recombinant enzyme assay [1] |
| Wild-type IDH1 Selectivity | >10-fold | Selective over wild-type enzyme [1] |
| mIDH2 R172Q IC₅₀ | 183 nM | Demonstrates some cross-reactivity [1] |
| Cellular 2-HG Reduction (EC₅₀) | ~85 nM | HT1080 fibrosarcoma cells (R132C mutation) [2] |
| Reversibility | Complete within 14h | 2-HG levels recover after compound washout [2] |
This compound functions through an allosteric inhibition mechanism, binding to a pocket distinct from the enzyme's active site. Structural studies reveal that this compound binds to the open conformation of IDH1 when complexed with NADP+, locking the enzyme in a catalytically inactive state. This binding mode prevents the conformational changes necessary for the loop-to-helix transition required for catalytic activity. Unlike orthosteric inhibitors, this compound exhibits a non-competitive inhibition pattern with respect to α-KG, which may be advantageous in the dynamic metabolic environment of cancer cells where substrate concentrations fluctuate significantly. This mechanism effectively suppresses 2-HG production without completely abrogating the wild-type IDH1 function, potentially minimizing on-target toxicities in clinical applications [1] [2].
Cell Lines: Utilize IDH1-mutant AML cell lines (primary patient-derived cells when available) or engineered model systems. HT1080 fibrosarcoma cells (harboring R132C IDH1 mutation) serve as a well-characterized model for initial 2-HG inhibition studies [1] [2].
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere. For differentiation assays, ensure cells are in logarithmic growth phase at experiment initiation [2] [3].
Compound Preparation: Prepare 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. For treatment, prepare fresh working dilutions in complete medium, ensuring final DMSO concentration does not exceed 0.1% (v/v). Include vehicle control (0.1% DMSO) in all experiments [2].
Cell Seeding: Harvest exponentially growing cells and seed at 2-5 × 10⁴ cells/mL in appropriate culture vessels. Allow cells to adhere and recover for 4-6 hours before compound addition [2] [3].
Compound Treatment: Treat cells with this compound across a concentration range (typically 10 nM - 10 μM) based on preliminary potency data. Include appropriate controls:
Incubation Duration: Maintain cells in compound-containing medium for 5-7 days, with medium refreshment every 2-3 days. Monitor cell density and subculture if necessary to maintain optimal density [2].
Morphological Assessment: At designated time points, prepare cytospin slides and stain with Wright-Giemsa. Evaluate morphological features of differentiation using light microscopy:
Functional Differentiation Assays:
Table 2: Key Parameters for Cellular Differentiation Assays
| Assay Type | Key Readout | Time Point | Expected Outcome with this compound |
|---|---|---|---|
| Morphological Assessment | Differentiation markers | Days 5-7 | Increased mature granulocytic features |
| NBT Reduction | Functional differentiation | Days 5-7 | Significant increase in NBT-positive cells |
| CD11b Expression | Surface differentiation marker | Days 3-5 | Dose-dependent increase in CD11b+ population |
| Cell Proliferation | Cell count, viability | Days 1-7 | Growth inhibition without massive cell death |
| Cell Cycle Analysis | DNA content | Days 2-4 | G₁/G₀ phase arrest |
Calculate the percentage of differentiated cells for each experimental condition. For morphological assessment, count at least 200 cells per condition by two independent observers blinded to treatment groups. For flow cytometric analysis of CD11b expression, set gates based on isotype controls and report the percentage of positive cells and mean fluorescence intensity. For NBT reduction, count a minimum of 200 cells and report the percentage containing formazan deposits [4] [3].
Monitor cell counts and viability throughout the differentiation assay using trypan blue exclusion or automated cell counters. Perform complementary assays such as CCK-8 at 96 hours to quantify anti-proliferative effects. Note that effective differentiation agents typically inhibit proliferation without causing massive apoptosis in the initial treatment period [4].
The experimental workflow below illustrates the key steps in performing and analyzing this compound-induced differentiation:
Perform experiments in triplicate with three independent biological replicates. Express data as mean ± standard deviation. Use appropriate statistical tests (Student's t-test for two groups, ANOVA for multiple comparisons) with significance set at p < 0.05. Calculate EC₅₀ values for differentiation induction using non-linear regression of concentration-response curves [2] [3].
GSK854 represents a promising targeted approach for inducing differentiation in IDH1-mutant AML. The protocols outlined in this application note provide a framework for comprehensive evaluation of its differentiation potential through multiple complementary assays. The allosteric inhibition mechanism of GSK854 offers a therapeutic strategy that specifically addresses the pathophysiological consequences of IDH1 mutations while potentially sparing normal cellular metabolism. These methodologies enable researchers to quantitatively assess compound efficacy, optimize treatment strategies, and explore combination approaches that may enhance clinical outcomes for AML patients with IDH1 mutations [1] [2].
GSK864 is a potent and selective allosteric inhibitor developed to target specific mutant forms of isocitrate dehydrogenase 1 (IDH1), a key metabolic enzyme. Recurrent heterozygous mutations in IDH1, most commonly at residue R132 (e.g., R132C, R132H, R132G), confer a gain-of-function activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG inhibits cellular differentiation and promotes tumorigenesis. This compound binds to an allosteric site at the dimer interface of mutant IDH1, locking it in an inactive conformation and thereby reducing 2-HG levels. This guide provides detailed protocols for using this compound in a research setting to explore the biology of mutant IDH1 and its therapeutic targeting.
This compound is characterized as a chemical probe for in vitro and cellular use. Its inactive analog, GSK990, serves as a critical negative control to distinguish target-specific effects from non-specific or off-target activities.
Table 1: Physicochemical and Biochemical Properties of this compound and Controls
| Property | This compound (Probe) | GSK990 (Negative Control) | GSK321 (Analog) |
|---|---|---|---|
| Molecular Formula | C~30~H~33~FN~6~O~4~ | C~23~H~23~N~7~O~2~ | C~28~H~28~FN~5~O~3~ |
| Molecular Weight | 560.3 g/mol | 429.2 g/mol | 501.2 g/mol |
| IC~50~ (IDH1 R132H) | 15 nM [1] | Inactive [2] | N/A |
| IC~50~ (IDH1 R132C) | 8.8 nM [1] | Inactive [2] | N/A |
| IC~50~ (IDH1 R132G) | 16.6 nM [1] | Inactive [2] | N/A |
| IC~50~ (Wild-type IDH1) | 466.5 nM [1] | N/A | N/A |
| Key Assays | NADPH production, thermal shift [1] | N/A | Chemoproteomics [2] |
Table 2: Summary of Published Cellular IC~50~ and Functional Effects
| Cell Line / Context | Reported IC~50~ / Effect | Key Readout | Citation |
|---|---|---|---|
| HT-1080 (Fibrosarcoma, IDH1 R132C) | Dose-dependent reduction | 2-HG production [2] | |
| Leukemia Cells (Jurkat, MV4-11) | ~2 μmol/mL reduced proliferation [3] | Cell proliferation [3] | |
| Leukemia Cells (Jurkat, MV4-11) | Increased ROS, mitochondrial depolarization [3] | Metabolic reprogramming & apoptosis [3] |
Timing: 1–2 hours
Note: The storage concentration should be lower than the compound's solubility in DMSO at room temperature to ensure homogeneity. Visually inspect the stock solution for any precipitation before use [4].
This protocol measures the hallmark oncometabolite output of mutant IDH1.
Key Materials:
Procedure:
Expected Outcome: this compound should produce a dose-dependent reduction in 2-HG levels, while GSK990 and the vehicle control should show no effect [2].
Timing: 3–5 days
This protocol assesses the anti-proliferative effects of this compound.
Key Materials:
Procedure:
This protocol evaluates downstream functional consequences of mutant IDH1 inhibition.
Procedure:
This compound acts as an allosteric inhibitor, binding at the dimer interface of mutant IDH1 and locking the enzyme in an inactive, closed conformation. This binding disrupts the active site, weakening the binding of Mg²⁺ and the substrate 2-oxoglutarate (2OG), thereby preferentially inhibiting the neomorphic reaction that produces 2-HG [6].
The following diagram illustrates the signaling pathway and metabolic consequences of inhibiting mutant IDH1 with this compound.
Diagram 1: this compound inhibits mutant IDH1, reducing the oncometabolite 2-HG and triggering anti-tumor effects. The primary pathway (red nodes) shows the canonical 2-HG-driven biology that is suppressed by this compound. The secondary consequences (blue nodes) show the metabolic reprogramming and apoptosis induced by inhibitor treatment [3] [6].
This compound is a potent and selective allosteric inhibitor of specific mutant forms of isocitrate dehydrogenase 1 (IDH1), which locks the enzyme in a catalytically inactive conformation [1] [2]. The table below summarizes its key physical and inhibitory properties.
| Property | Value / Description |
|---|---|
| CAS Number | 1816331-66-4 [3] [4] [1] |
| Molecular Formula | C₃₀H₃₁FN₆O₄ [3] [4] |
| Molecular Weight | 558.60 g/mol [3] [4] |
| Physical Form | Light brown to brown solid [3] |
| Purity | ≥98% (HPLC) [1] |
| Primary Target | Mutant IDH1 (R132C/H/G) [3] [5] [4] |
| IC₅₀ (IDH1 R132C) | 8.8 nM [3] [4] [6] |
| IC₅₀ (IDH1 R132H) | 15.2 nM [3] [4] [6] |
| IC₅₀ (IDH1 R132G) | 16.6 nM [3] [4] [6] |
| Cellular EC₅₀ (2-HG) | 320 nM (in HT1080 cells) [3] [6] |
Proper preparation and storage of this compound are critical for maintaining its stability and ensuring reproducible experimental results.
For animal studies, the following formulations have been used and validated [3] [4]. The table below outlines two common protocols for preparing working solutions from a DMSO stock.
| Component | Protocol 1 (Clear Solution) [4] | Protocol 2 (Suspended Solution) [3] |
|---|---|---|
| Purpose | Intraperitoneal (IP) injection [3] | Oral (PO) and intraperitoneal (IP) injection [3] |
| DMSO Stock | 50 µL of 50 mg/mL clear solution | 100 µL of 25.0 mg/mL stock |
| Solvent 1 | 950 µL Corn oil | 400 µL PEG300 |
| Solvent 2 | - | 50 µL Tween-80 |
| Solvent 3 | - | 450 µL Saline (0.9% NaCl) |
| Final Concentration | 2.5 mg/mL (4.48 mM) | 2.5 mg/mL (4.48 mM) |
| Final Appearance | Clear solution [4] | Homogeneous suspension [3] |
| Administration | 213 mg/kg, IP [3] | 10 mL/kg [3] |
A key application of this compound is inhibiting the production of the oncometabolite 2-hydroxyglutarate (2-HG) in mutant IDH1 cell models.
Differentiation Assay in IDH1 Mutant Cells [2]
The following diagram illustrates the molecular mechanism of this compound and the experimental workflow for the differentiation assay.
GSK864 is readily soluble in DMSO, which is the preferred solvent for preparing concentrated stock solutions.
| Solvent | Solubility | Recommended Stock Concentration |
|---|---|---|
| DMSO | ~100 mg/mL (~179 mM) [1] [2] | 10-100 mM in DMSO [1] |
When preparing stock solutions, please note:
For cellular or in vivo experiments, the concentrated DMSO stock must be diluted into an aqueous solvent system. The table below summarizes formulations with supporting data from the literature.
| Formulation | Final Concentration (Example) | Solution Appearance | Reported Application & Notes |
|---|---|---|---|
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2] | ≥ 2.5 mg/mL (4.48 mM) [1] [2] | Clear solution [1] [2] | In vivo (intraperitoneal injection in mice) [1]. Add co-solvents sequentially in the order listed [2]. |
| 10% DMSO + 90% Corn Oil [1] [2] | ≥ 2.5 mg/mL (4.48 mM) [1] [2] | Clear solution [1] [2] | In vivo. Suitable for studies longer than half a month [1]. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] [2] | 2.5 mg/mL (4.48 mM) [1] [2] | Suspension solution [1] [2] | Suitable for oral and intraperitoneal injection [1]. Requires ultrasonication to prepare [2]. |
The following diagram illustrates the decision-making workflow for selecting and preparing these formulations:
Q1: What is the typical final DMSO concentration tolerated in cell-based assays? While the search results do not specify an exact safe concentration for every cell type, it is a standard practice in cell culture to keep the final DMSO concentration below 0.1-0.5% to avoid cytotoxicity. You should determine the optimal concentration for your specific cell line empirically.
Q2: Why does this compound form a suspension in one formulation but not others? Formulation 3 uses a cyclodextrin (SBE-β-CD) to keep the compound in solution. The capacity of this agent to solubilize this compound is limited at the given concentration, leading to a saturated suspension rather than a clear solution [1] [2]. The other formulations use solvents like PEG300 and Corn Oil, which can dissolve the compound more effectively at the tested concentration.
Q3: Has the activity of this compound been confirmed in cellular models? Yes. Research published in Scientific Reports confirms that this compound potently inhibits 2-HG production in HT1080 fibrosarcoma cells (which harbor an IDH1 R132C mutation) with an EC₅₀ of 320 nM [1] [3].
The table below summarizes the available quantitative data from search results regarding GSK864's properties.
| Property | Value / Result | Experimental Context |
|---|---|---|
| Caco-2 Permeability | "Cell-permeable" [1] | Qualitative assessment from a study using a structurally related analog (GSK321); determined via artificial membrane and Caco-2 permeability assays [1]. |
| IC50 (Enzyme) | R132C: 8.8 nM; R132H: 15.2 nM; R132G: 16.6 nM [2] | Measured against purified mutant IDH1 enzymes [2]. |
| EC50 (Cellular 2-HG Inhibition) | 320 nM (in HT1080 cells) [2] | Concentration that halves 2-HG production in mutant IDH1 cells, indicating cellular activity [2]. |
Here are established methodologies you can use to evaluate and optimize this compound's permeability in your lab.
This is a gold-standard method for predicting intestinal absorption and assessing a compound's ability to cross cellular barriers [3] [4].
dQ/dt: Permeation rate (amount of compound in receiver compartment over time)A: Surface area of the transwell membraneC₀: Initial concentration in the donor compartmentThis high-throughput, cell-free method uses an artificial lipid membrane to model passive permeability [1].
The following diagram outlines the key steps and decision points in evaluating a compound like this compound.
How do I interpret my Caco-2 Papp results for this compound? You can predict in vivo absorption potential based on the apparent permeability coefficient (Papp) [3]:
My this compound shows good Papp but poor cellular activity (high EC50). What could be wrong? This discrepancy suggests issues beyond passive permeability [5]:
What controls should I use for Caco-2 assays? Always include high and low permeability controls to validate your system [3]:
While direct data on this compound is limited, general strategies can guide your optimization efforts.
The search results confirm this compound is cell-permeable [1], but detailed optimization data is not publicly available. The protocols and strategies provided should serve as a solid foundation for your own investigations.
GSK864 is characterized as an allosteric inhibitor targeting specific mutant forms of IDH1. The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values, which are central to understanding its selectivity profile [1] [2].
| Target | IC₅₀ Value | Experimental Assay / Context |
|---|---|---|
| IDH1 R132C Mutant | 8.8 nM | NADPH production and thermal shift assay [2] |
| IDH1 R132H Mutant | 15.2 nM | NADPH production and thermal shift assay [1] [2] |
| IDH1 R132G Mutant | 16.6 nM | NADPH production and thermal shift assay [1] [2] |
| Wild-type IDH1 | ~466.5 nM | Selectivity assessment [2] |
| Wild-type IDH2 | ~1360 nM | Selectivity assessment [2] |
This data shows that This compound is significantly more potent against mutant IDH1 (R132C/H/G) than against the wild-type enzyme, with selectivity ranging from approximately 30 to over 50-fold [1] [2]. However, it is important to note that at higher concentrations (micromolar range), this compound can also inhibit wild-type IDH1 activity in cellular models [3].
Researchers have used this compound to investigate the biological consequences of inhibiting mutant and wild-type IDH1. Here is a summary of key findings and associated methodologies.
In Vitro Cell Proliferation Assay (Wild-type IDH1 Context)
In Vitro Metabolomic Analysis
In Vivo Efficacy Study (Mutant IDH1 Context)
The following diagram illustrates the metabolic context of IDH1 function and the point of inhibition for this compound, which is crucial for interpreting your experimental results.
Based on the available data, here are critical factors to consider when using this compound:
The table below summarizes the key storage and handling parameters for GSK864 based on manufacturer datasheets and supplier information [1] [2] [3].
| Parameter | Specification | Additional Notes |
|---|---|---|
| Physical Form | Solid (light brown to brown or white to off-white powder) [1] [3] |
| Recommended Storage (Powder) | Short-term: -20°C or 0°C [1] [4] [3] Long-term: -20°C [1] [3] | Keep container tightly sealed in a cool, well-ventilated area, and desiccated [2] [4]. | | Recommended Storage (Solution) | Short-term: -20°C for 1 month [1] [3] Long-term: -80°C for 6 months to 2 years [1] [3] | Use newly opened, hygroscopic DMSO [1]. | | Solubility (DMSO) | ~100 mg/mL (~179 mM) [1] [3] [5] | Sonication may be needed [1]. | | Shipping Condition | Room temperature [3] [5] | Suppliers indicate it is stable at ambient temperature for several days during shipping [3]. |
Preparing stock solutions correctly is critical for experimental success. Below is a standard protocol for preparing a 10 mM stock solution in DMSO, adapted from supplier recommendations [1] [3].
For in vivo studies, the following formulations have been reported to achieve concentrations of ≥ 2.5 mg/mL (4.48 mM) [1] [3]:
Here are solutions to some potential problems you might face in the lab:
Problem: Powder does not fully dissolve in DMSO.
Problem: Precipitation occurs in biological assays after dilution from a DMSO stock.
Problem: Suspected compound degradation or loss of activity over time.
Problem: Handling and safety concerns.
The effective concentration of GSK864 depends on the specific experimental model and objective. The table below summarizes key data from the literature.
| Experimental Context | Target / Cell Line | Reported Concentration | Source / Assay |
|---|---|---|---|
| Biochemical Inhibition (IC₅₀) | IDH1 R132C mutant | 8.8 nM | [1] |
| IDH1 R132H mutant | 15.2 nM | [1] | |
| IDH1 R132G mutant | 16.6 nM | [1] | |
| Cellular 2-HG Reduction (EC₅₀) | HT1080 fibrosarcoma (R132C) | 320 nM | LC-MS/MS analysis [1] |
| Cellular Proliferation (IC₅₀) | Jurkat leukemia (wild-type IDH1) | ~2 μM | MTS assay after 48h [2] [3] |
| MV4-11 leukemia (wild-type IDH1) | ~2 μM | MTS assay after 48h [2] [3] | |
| In Vivo Administration | CD-1 mice | 213 mg/kg | Intraperitoneal (IP) injection [1] |
Here are methodologies for key experiments involving this compound, which you can adapt for your troubleshooting guides.
This protocol is used to assess the on-target effect of this compound in reducing the oncometabolite D-2-hydroxyglutarate (2-HG) in mutant IDH1 cell lines.
This method is used to determine the anti-proliferative effects of this compound, particularly in studies investigating wild-type IDH1.
The diagram below outlines the logical workflow for a typical experiment using this compound, from setup to analysis.
When creating your troubleshooting guides, you may want to address these common points:
The primary intended target of this compound is the mutant Isocitrate Dehydrogenase 1 (IDH1) enzyme. However, a 2022 combinatorial drug screen identified a major off-target effect.
| Off-Target | Experimental Context | Observed Effect | Key Citation |
|---|---|---|---|
| ABCG2 (ATP-binding cassette subfamily G member 2) [1] | Combinatorial screen with anticancer agent TAK-243 (a UBA1 inhibitor) [1] | Potentiated TAK-243 cytotoxicity by inhibiting the ABCG2 efflux transporter, without affecting ubiquitylation pathways or ABCG2 expression levels [1]. | [1] |
| Mutant IDH2 [2] | Biochemical enzyme assay [2] | Inhibited R172Q mIDH2 enzyme with an IC50 of 183 nM [2]. | [2] |
This off-target effect was associated with reduced ubiquitylation and induction of apoptosis in the screening model. The study concluded that this potentiation of TAK-243 cytotoxicity could serve as a quantitative measure of ABCG2-inhibitory activity [1].
To fully understand the off-target effects, it's important to first recognize the intended action of this compound. The following diagram illustrates its primary mechanism.
Diagram: The primary mechanism of this compound is the allosteric inhibition of mutant IDH1, preventing the production of the oncometabolite D-2HG [3] [4] [5].
For researchers concerned about off-target effects in their experiments, here are methodologies for key assays cited in the literature.
| Assay Type | Key Measurement | Detailed Protocol Summary |
|---|
| Cell-Based Potentiation Assay [1] | ABCG2 inhibition, quantified via potentiation of TAK-243 cytotoxicity. | 1. Treat cells with this compound in combination with the UBA1 inhibitor TAK-243. 2. Measure cell viability (e.g., via CTG assay). 3. Assess apoptosis (e.g., via caspase activation) and ubiquitylation levels to confirm mechanism. | | Docking Analysis [1] | In silico prediction of interaction between epigenetic probes and ABCG2. | Use molecular docking software to model the potential binding pose and affinity of this compound to the ABCG2 transporter protein. | | Biochemical Enzyme Assay [2] | Inhibition of mutant IDH2 enzyme activity. | 1. Incubate purified mutant IDH2 (e.g., R172Q) enzyme with substrate and NADPH. 2. Treat with this compound. 3. Measure NADPH oxidation or 2-HG production using a coupled enzymatic reaction with diaphorase/resazurin for fluorescence readout. |
Q1: Does this compound inhibit wild-type IDH1? Yes, but with significantly lower potency. One study reported an IC50 of 46 nM for wild-type IDH1, which is about 10-30 times higher than its potency for common IDH1 mutants (IC50 in the range of 2.9-15.2 nM) [3]. Another study using high concentrations of this compound also observed effects on wild-type IDH1 in leukemia cells [6].
Q2: Are there any cell lines recommended for testing this compound's off-target effects? The combinatorial screen that identified the ABCG2 off-target was conducted in the context of cancer cell lines treated with TAK-243 [1]. For general specificity testing, the original probe development paper used HT1080 fibrosarcoma cells (harboring R132C IDH1 mutation) to measure reduction in 2-HG production [7].
Q3: What is the clinical relevance of the ABCG2 off-target effect? ABCG2 is a major efflux transporter involved in multidrug resistance. Inhibition of ABCG2 by a compound like this compound has the potential to alter the pharmacokinetics and toxicity of co-administered drugs that are ABCG2 substrates [1]. The study suggests this effect could be exploited to potentiate specific anticancer agents like TAK-243 [1].
This table consolidates key data from preclinical characterization assays [1].
| Assay Type | Description / Target | Result / Value |
|---|---|---|
| Biochemical IC₅₀ | Purified R132H mIDH1 enzyme | 100 - 150 nM |
| Biochemical IC₅₀ | Purified R132C mIDH1 enzyme | 100 - 150 nM |
| Biochemical IC₅₀ | Purified R172Q mIDH2 enzyme | 183 nM |
| Cellular EC₅₀ (2-HG Reduction) | HT-1080 fibrosarcoma cells (IDH1 R132C) | 431 nM |
| Cellular EC₅₀ (2-HG Reduction) | SNU-1079 cholangiocarcinoma cells (IDH1 R132C) | 288 nM |
| Selectivity | Wild-type IDH1 enzyme | >10 µM (Weak or no activity) |
| Competitive Binding | Shift in IC₅₀ with high α-KG (5 mM) | ~3 to 4-fold shift (Weakly competitive) |
| Cellular Target Engagement | Cellular Thermal Shift Assay (CETSA) | Confirmed |
Here are detailed methodologies for key experiments you can use to identify the source of interference.
This assay measures the direct inhibition of the mIDH1 enzyme [1].
This assay confirms that this compound can inhibit its target and reduce 2-HG levels in a live-cell system [1].
This assay confirms that this compound directly binds to and stabilizes the mIDH1 protein in a cellular context, providing evidence of target engagement [1].
The following diagram illustrates the mechanism of this compound and a general workflow for running and troubleshooting the key assays described above.
Q1: How specific is this compound for mutant IDH1 versus other related enzymes? this compound is potent against mIDH1 (R132H/C) but also shows some activity against mIDH2 (R172Q), so it is not entirely selective across the mutant IDH family. It has weak or no activity against wild-type IDH1 at concentrations below 10 µM, which is a good indicator of its on-target profile [1].
Q2: My cellular activity for this compound is weaker than expected. What could be the cause? A difference between biochemical (nanomolar) and cellular (hundreds of nanomolar) potency is common. Key factors to investigate include:
Q3: What is the binding mode of this compound? this compound is known to bind to an allosteric site within a single monomer of the mIDH1 homodimer. This is distinct from inhibitors that bind at the dimer interface or the catalytic site [2].
Before using this compound in critical experiments, it is good practice to verify the identity and functional activity of your compound lot.
Protocol: Confirmatory Cell-Based Assay for this compound Function
The workflow below summarizes the key steps for quality and functional verification.
Here are solutions to common problems researchers might encounter when working with this compound.
| Problem & Phenomenon | Possible Root Cause | Solution and Troubleshooting Steps |
|---|
| Unexpectedly low potency or no effect: No reduction in D-2-HG levels is observed in cellular assays. | • Incorrect cell model (e.g., uses wild-type IDH1 or a different mutant). • Compound degradation due to improper storage or handling. • Inactive compound lot. | • Verify that your cell line carries an IDH1 R132C/H/G mutation [6] [3]. • Ensure stock solutions are prepared in DMSO, aliquoted, and stored at -20°C to -80°C. Avoid repeated freeze-thaw cycles [2] [1]. • Perform the confirmatory functional assay described above. | | Poor solubility in aqueous buffers: Precipitation is observed when diluting the DMSO stock into cell culture medium. | • The final DMSO concentration in the medium is too high (>0.5-1%). • The working concentration of this compound exceeds its solubility in the aqueous buffer. | • Ensure the final DMSO concentration is kept at 0.1-0.5% [2]. • For in vivo work, use a validated solvent formulation. One protocol suggests 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline to achieve a clear solution at 2.5 mg/mL [3] [1]. | | High variability in replicate experiments: Large standard deviations in D-2-HG measurements or cell viability data. | • Inconsistent cell seeding density or health. • Human error in compound serial dilution or dosing. • Edge effects in cell culture plates. | • Standardize cell culture and passaging protocols to ensure cells are in the logarithmic growth phase [2]. • Use automated liquid handlers or calibrated pipettes for compound dilution. Include control compounds in every experiment. • Use tissue culture-treated plates and account for plate effects during analysis. |
Q1: What is the molecular weight and formula of this compound? A1: The molecular formula is C₃₀H₃₁FN₆O₄, and the molecular weight is 558.60 g/mol [3] [1].
Q2: What is the recommended storage condition for this compound? A2: Store the powder at -20°C. For stock solutions in DMSO, store at -80°C for 6 months or -20°C for 1 month. Aliquot solutions to avoid repeated freeze-thaw cycles [3] [1].
Q3: Is there a negative control available for this compound? A3: Yes, GSK990 is a structurally similar compound that is inactive against IDH1 and serves as an excellent negative control to rule out off-target effects [4].
Q4: Which cancer types are most relevant for studying this compound? A4: this compound is most relevant for cancers with high frequencies of IDH1 R132 mutations, such as acute myeloid leukemia (AML), cholangiocarcinoma, chondrosarcoma, and gliomas [6] [5] [7].
Q5: How selective is this compound for mutant IDH1 over other proteins? A5: this compound has been shown to be highly selective. A chemoproteomics study using a close analog, GSK321, identified IDH1 as the only protein bound with high affinity out of over 300 proteins analyzed, including various kinases, 7-transmembrane receptors, and ion channels [4].
The core challenge is that GSK864 has low water solubility. Successful cellular treatment requires dissolving it in an organic solvent like DMSO first, then diluting into the aqueous cell culture medium. The table below summarizes the key solubility data and recommended formulations for in vitro and in vivo studies [1] [2].
| Parameter | Details | Application / Note |
|---|---|---|
| Molecular Weight | 558.6 g/mol [1] | - |
| Solubility in DMSO | ~100 mg/mL (approx. 179 mM) [1] [2] | Primary Stock Solution: For long-term storage, prepare concentrated stock in DMSO. |
| Solubility in Water | <1 mg/mL (Insoluble) [1] | Not suitable for direct reconstitution. |
| Recommended In Vitro Solvent | 100% DMSO [1] [2] | Dilute stock solution directly into cell culture medium. Final DMSO concentration should be ≤0.1-0.5% to maintain cell viability. |
| Example In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] | Sequential addition of solvents is crucial for clarity and stability. Sonication is recommended. |
Q1: What is the typical working concentration range for this compound in cell culture? While the optimal dose depends on your specific cell model, research using leukemia cell lines (Jurkat and MV4-11) reported an IC50 of approximately 2 μM after 48 hours of treatment [3]. In a fibrosarcoma cell line (HT1080) with an IDH1 R132C mutation, this compound reduced the oncometabolite 2-HG production with an EC50 of 320 nM [1] [2]. A good starting point for dose-response experiments is a range from 100 nM to 10 μM.
Q2: My cells are dying in the negative control group with the solvent. What should I check? This points to solvent cytotoxicity. First, verify that the final concentration of DMSO in your cell culture medium does not exceed 0.5%. Higher concentrations can be toxic to many cell types. Ensure the solvent is thoroughly mixed when added to the medium to prevent local, high-concentration spots.
Q3: The compound is precipitating out of solution in the cell culture medium. How can I fix this? Precipitation occurs when the compound's solubility in the aqueous medium is exceeded. To address this:
Q4: How can I confirm that this compound is effectively entering my cells and engaging the target? Directly measuring cellular uptake can be complex. A more practical approach is to use a functional biomarker to confirm target engagement. The established mechanism of this compound is to inhibit mutant IDH1 and drastically reduce the production of its product, D-2-hydroxyglutarate (2-HG) [1] [4]. You can confirm successful cellular uptake and activity by measuring the reduction in intracellular 2-HG levels in your treated cells compared to controls using methods like LC-MS/MS [1] [3].
The following diagram illustrates the core workflow for setting up a this compound treatment experiment:
Key Considerations:
To functionally validate that this compound has been taken up and is active, you can measure its effect on 2-HG levels. The workflow below outlines the key steps in this process:
The table below summarizes the key quantitative data for GSK864 and ML309, providing an at-a-glance comparison of their potency and selectivity [1] [2] [3].
| Feature | This compound | ML309 |
|---|---|---|
| Primary Target | Mutant IDH1 (R132C/H/G) [2] | Mutant IDH1 R132H [3] |
| Biochemical Potency (IC₅₀) | R132C: 8.8 nM; R132H: 15.2 nM; R132G: 16.6 nM [2] | R132H: 96 nM [3] |
| Cellular Potency (EC₅₀) | Not explicitly stated in sources | 509 nM (in U87MG glioblastoma cells measuring 2-HG reduction) [3] |
| Selectivity (vs. Wild-Type IDH1) | ~30-40 fold (WT IC₅₀: ~460 nM) [4] | >380 fold (WT IC₅₀: >36,500 nM) [3] |
| Selectivity (vs. Mutant IDH2) | Moderate inhibition (IC₅₀: 183 nM) [1] | Inactive [1] [5] |
| Inhibition Mode | Allosteric, non-competitive [6] [7] | Competitive with substrate α-KG [1] [5] |
| Key Differentiator | Potent against multiple IDH1 mutants; some activity vs. mIDH2. | Highly selective for IDH1 R132H over WT IDH1 and IDH2. |
Mechanism of Action: Both this compound and ML309 are allosteric inhibitors, meaning they bind to a site on the IDH1 enzyme that is different from the active site where the natural substrate binds. This binding occurs at the dimer interface of the enzyme [6] [4]. Despite this similarity, their precise interactions differ. ML309's inhibition can be overcome by high concentrations of the substrate α-ketoglutarate (α-KG), classifying it as competitive in kinetic studies [1] [5]. In contrast, this compound's inhibition is non-competitive with α-KG, and its potency is affected by magnesium (Mg²⁺) concentration, suggesting a more complex mechanism that involves disrupting the binding of the Mg²⁺ cofactor [6] [7].
Structural Insights: Crystallographic studies of related compounds confirm that this inhibitor class binds to an allosteric pocket in the "open" conformation of IDH1. Binding stabilizes this inactive form and prevents a necessary structural change, thereby halting enzyme catalysis without competing directly for the substrate pocket [4].
Basis for Selectivity: The selective inhibition of mutant IDH1 over the wild-type enzyme is a complex process not solely determined by how tightly the drug binds. Research indicates that both this compound and ML309 can bind to the wild-type IDH1 enzyme, yet they selectively inhibit the mutant's neomorphic activity [6]. This occurs because the mutant enzyme (IDH1 R132H) has a weaker, less stable interaction with its substrate and Mg²⁺ ion compared to the wild-type. Allosteric inhibitors like this compound and ML309 exploit this instability, disproportionately disrupting the already weaker catalytic process in the mutant enzyme [6] [7].
The following diagram illustrates this selective allosteric inhibition mechanism.
The data in the comparison table were generated using standardized assays that are central to IDH1 inhibitor research.
Biochemical IC₅₀ Assay: This test measures direct inhibition of the purified mutant IDH1 enzyme. The standard method is a diaphorase/resazurin-coupled assay [1] [3]. In this setup, the normal enzymatic reaction is run in a plate with a range of inhibitor concentrations. The diaphorase enzyme converts resazurin to fluorescent resorufin in the presence of NADPH. Since IDH1 inhibition reduces NADPH production, it results in lower fluorescence. The IC₅₀ is calculated from the dose-response curve of fluorescence inhibition [3].
Cellular EC₅₀ Assay: This test evaluates a compound's ability to inhibit mutant IDH1 function in a live cell context, which accounts for cell penetration and metabolism. Cells engineered or naturally harboring the IDH1 R132H mutation are treated with the inhibitor. After incubation, intracellular levels of the oncometabolite 2-hydroxyglutarate (2-HG) are quantified, typically using mass spectrometry (LC-MS/MS). The EC₅₀ is the concentration that reduces 2-HG production by 50% compared to untreated cells [3] [4].
To objectively position GSK864's performance, the table below compares it with other well-characterized mIDH1 inhibitors across multiple parameters.
| Inhibitor Name | Reported IC₅₀ (vs. mIDH1) | Key Differentiating Features | Clinical/Probe Status |
|---|---|---|---|
| This compound | ~9-17 nM (R132C/H/G) [1] [2] | • Allosteric inhibitor; • Moderate selectivity over wtIDH1; • Also inhibits mIDH2 (IC₅₀ 183 nM) [3]. | Chemical probe [4] [5] |
| Ivosidenib (AG-120) | ~40-50 nM (R132H/C) [3] | • FDA-approved for AML; • High selectivity for mIDH1 over wtIDH1 (85-106 fold) [3]. | Clinical drug [6] [3] |
| AGI-5198 | Similar range to Ivosidenib [3] | • Early pioneer inhibitor; • Competitive with α-KG (IC₅₀ shifts >10-fold with high α-KG) [3]. | Preclinical probe [3] |
| ML309 | Less potent than Ivosidenib & Novartis 530 [3] | • Competitive with α-KG (IC₅₀ shifts >10-fold with high α-KG) [3]. | Preclinical probe [3] |
A 2023 study provided a key insight into this compound's mechanism: its selective inhibition of the mutant IDH1 enzyme over the wild-type is not due to a higher binding affinity, but rather because the mutant enzyme's mechanism is more susceptible to allosteric disruption [6]. This means this compound can bind equally to both forms but only effectively halts the mutant's abnormal function.
For researchers aiming to validate this compound activity, key methodologies from the literature include:
The following table consolidates the key quantitative data available for this compound.
| Parameter | Reported Value | Experimental Context / Cell Line |
|---|---|---|
| Biochemical IC₅₀ (vs. IDH1 R132C) | 8.8 nM [1] | Purified recombinant enzyme assay [1]. |
| Biochemical IC₅₀ (vs. IDH1 R132H) | 15.2 nM [1] | Purified recombinant enzyme assay [1]. |
| Biochemical IC₅₀ (vs. IDH1 R132G) | 16.6 nM [1] | Purified recombinant enzyme assay [1]. |
| Cellular EC₅₀ (2-HG reduction) | 320 nM [1] | HT1080 fibrosarcoma cells (harbors R132C IDH1 mutation); measured by LC-MS/MS [1]. |
| Cellular EC₅₀ (2-HG reduction) | ~100-150 nM (vs. mIDH1) [2] | Not specified; part of a comparative inhibitor study [2]. |
| Biochemical IC₅₀ (vs. mIDH2) | 183 nM [2] | Purified recombinant enzyme assay; shows some off-target activity against mutant IDH2 [2]. |
The data in the table above were generated using standard pre-clinical discovery assays. Here are the core methodologies for the key experiments cited.
Biochemical IC₅₀ Assay: This assay measures the direct inhibition of the mutant IDH1 enzyme in a cell-free system. The typical protocol involves purified recombinant mutant IDH1 protein (e.g., R132H, R132C). The enzyme activity is coupled to a diaphorase/resazurin system, where the NADPH produced by IDH1 reduces resazurin to fluorescent resorufin. Inhibitor potency (IC₅₀) is determined by monitoring the decrease in fluorescence, which correlates with enzyme inhibition [2].
Cellular EC₅₀ Assay: This assay evaluates the inhibitor's ability to reduce the levels of the oncometabolite D-2-hydroxyglutarate (2-HG) in living cells. The standard method involves treating a mutant IDH1-containing cell line (such as HT1080 fibrosarcoma cells for the R132C mutation) with the compound. After incubation (e.g., 24 hours), intracellular 2-HG is extracted and quantified using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The EC₅₀ is the concentration that reduces 2-HG production by 50% [2] [1].
This compound is classified as an allosteric inhibitor that binds to a site on a single monomer of the mutant IDH1 enzyme, locking it in an inactive conformation [3]. This binding inhibits the gain-of-function activity of the mutant enzyme, thereby reducing the production of the oncometabolite 2-HG, which is implicated in blocking cell differentiation and promoting tumor growth [2] [4].
The following diagram illustrates the pathway that this compound targets and the standard experimental workflow for evaluating its efficacy.
As a research tool, this compound has also been observed to inhibit the wild-type IDH1 enzyme at higher concentrations, an effect that has been exploited in studies to investigate the metabolic role of wild-type IDH1 in cancer cells [5] [6].
The inhibitor this compound binds to a site on the mutant IDH1 enzyme that is distinct from the active site where the substrate (α-ketoglutarate) binds. This is the definition of an allosteric mechanism [1] [2].
The table below summarizes the key features of this compound's inhibition based on the available data.
| Feature | Description for this compound |
|---|---|
| Inhibition Type | Allosteric (non-competitive) [1] [3] [2] |
| Binding Site | Allosteric pocket at the dimer interface [1] |
| Target Mutations | IDH1 R132C, R132H, R132G [3] |
| Biochemical IC₅₀ | 9 nM (R132C), 15 nM (R132H), 17 nM (R132G) [3] |
| Cellular Activity (EC₅₀) | Potently reduces 2-HG production in mutant IDH1 cells [3] |
The characterization of this compound's mechanism relies on several key experimental techniques:
The search results reveal that targeting the allosteric site is a predominant and rational strategy for inhibiting mutant IDH1. High-throughput drug discovery campaigns by multiple pharmaceutical companies have consistently identified potent and selective allosteric inhibitors, including this compound (GSK), Ivosidenib/AG-120 (Agios), and IDH305 (Novartis) [4] [2].
A key reason for this is selectivity. The allosteric site offers a way to specifically inhibit the mutant enzyme without significantly affecting the vital metabolic functions of the wild-type IDH1, which is essential for normal cellular metabolism [1] [2]. This selectivity is a crucial factor in developing targeted cancer therapies with fewer side effects.
To fully understand allosteric inhibition, it can be helpful to contrast it with other major types. The following diagram illustrates the core concepts of competitive, non-competitive/allosteric, and uncompetitive inhibition.
The table below summarizes the core biochemical and cellular characterization data for this compound, which primarily inhibits mutant IDH1 (mIDH1).
| Property | This compound (Mutant IDH1 Inhibitor) |
|---|---|
| Primary Target | IDH1 Mutants (R132H, R132C, R132G) [1] [2] |
| Mechanism | Allosteric inhibitor; locks enzyme in an inactive, open conformation [1] [2] |
| Biochemical Potency (IC₅₀) | R132H: 15 nM; R132C: 8.8 nM; R132G: 16.6 nM [1] |
| Cellular Potency (EC₅₀) | 85 nM (reduction of 2-HG in HT1080 cells) [2] |
| Selectivity (vs. WT IDH1/IDH2) | WT IDH1: 466.5 nM; R140Q IDH2: 1916 nM; WT IDH2: 1360 nM [1] |
| Inactive Control | GSK990 (structurally related inactive analog) [1] [2] |
| Key Validation Assays | NADPH production assay, Thermal shift assay, Cellular 2-HG measurement (LC-MS/MS), Chemoproteomic selectivity, X-ray crystallography (analog GSK321) [1] [2] |
A comparative pre-clinical study evaluated multiple mIDH1 inhibitors, providing context for this compound's performance. Note that this compound showed some activity against mIDH2, unlike other mIDH1 inhibitors in the study [3].
| Inhibitor | Reported Developer | IC₅₀ vs. IDH1 R132H | IC₅₀ vs. IDH1 R132C | Fold Selectivity vs. WT IDH1 |
|---|---|---|---|---|
| AG-120 (Ivosidenib) | Agios | ~40-50 nM | ~40-50 nM | 85-106 fold |
| Novartis 530 | Novartis | ~40-50 nM | ~40-50 nM | 70-88 fold |
| ML309 | NIH/NCATS | ~100 nM | ~100 nM | >30 fold |
| This compound | GSK | ~100-150 nM | ~100-150 nM | ~4-5 fold (estimated from IC₅₀ data [1] [3]) |
| IDH1-C91 | Patent Compound | ~250 nM | ~250 nM | Information missing |
The validation of this compound involved several key experiments. Here are the essential methodologies cited in the literature.
The following diagrams illustrate the mechanism of this compound and the workflow for a key validation assay.
Diagram: this compound binds an allosteric site on mutant IDH1, locking it in an inactive conformation and preventing the production of the oncometabolite 2-HG [1] [2].
Diagram: Chemoproteomics workflow used to demonstrate the selective binding of a this compound analog to IDH1 in a complex cellular proteome [1] [2].
This compound is a well-characterized allosteric inhibitor of mutant IDH1, supported by solid biochemical, cellular, and structural data. Its key strengths include a defined inactive control (GSK990) and a clear allosteric mechanism.
However, its moderate selectivity over wild-type IDH1 (~4-5 fold) is a significant limitation compared to clinical inhibitors like AG-120 (Ivosidenib). This characteristic also led to its use in studies investigating the effects of wild-type IDH1 inhibition in leukemia models [4]. For researchers, this means:
The high selectivity of GSK864 for IDH1 was demonstrated using a chemoproteomic pull-down assay. The detailed methodology, as described in the primary literature, is as follows [1] [2] [3]:
This compound functions as an allosteric inhibitor. Crystallographic studies have revealed its precise mechanism [3]:
The following diagram illustrates this allosteric inhibition mechanism and the experimental workflow for chemoproteomic profiling:
When placed in the context of the broader landscape of mutant IDH1 inhibitors, this compound has distinct characteristics. The table below compares it with other reported inhibitors:
| Inhibitor | Chemical Class | Reported Biochemical IC₅₀ (mIDH1) | Key Characteristics |
|---|---|---|---|
| This compound | Tetrahydropyrazolopyridine (THPP) | ~10-20 nM [1] [4] | Potent, selective; moderate wild-type IDH1 inhibition; research probe. |
| Ivosidenib (AG-120) | Phenylglycine derivative | 40-50 nM [4] | First-in-class FDA-approved drug; high selectivity [5]. |
| AGI-5198 | Phenylglycine derivative | Not fully specified [4] | Early research probe; substrate-competitive [4]. |
| ML309 | Phenylglycine derivative | Not fully specified [4] | Research probe; substrate-competitive [4]. |
| Novartis 530 | Not fully specified | 40-50 nM [4] | Highly potent; minimal shift under high substrate conditions [4]. |
A notable point of differentiation for this compound is its selectivity profile. A 2023 study highlighted that while this compound selectively inhibits the mutant IDH1-catalyzed reaction over the wild-type reaction, this selectivity is not solely due to a higher binding affinity for the mutant enzyme. Instead, it arises because the mutant enzyme's mechanism is more susceptible to allosteric inhibition that disrupts Mg²⁺ binding at the active site [5]. This is a crucial insight for interpreting screening data and understanding the inhibitor's mechanism.
Based on the available data, here are the key takeaways for research and development professionals: